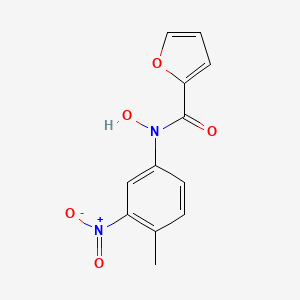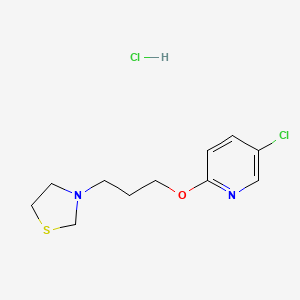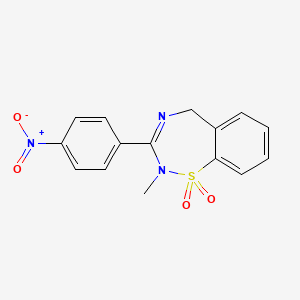
2-Chlorobenzonitrile oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorobenzonitrile oxide is an organic compound with the formula ClC₆H₄CN. It is a white solid and one of the three isomers of chlorobenzonitrile. This compound is of commercial interest as a precursor to various chemicals, including dyes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chlorobenzonitrile oxide can be synthesized through the ammoxidation of 2-chlorotoluene. This process involves the reaction of 2-chlorotoluene with ammonia and oxygen in the presence of a catalyst, typically vanadium oxide supported on alumina . The reaction is carried out in a fixed bed reactor at atmospheric pressure, and the catalyst is prepared by a wet impregnation method .
Industrial Production Methods
Industrial production of this compound follows similar methods, with the use of large-scale reactors and optimized conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Chlorobenzonitrile oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into other useful intermediates.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various substituted benzonitriles, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Aplicaciones Científicas De Investigación
2-Chlorobenzonitrile oxide has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-chlorobenzonitrile oxide exerts its effects involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophiles to form new bonds. This reactivity is exploited in organic synthesis to create complex molecules with specific properties .
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: An aromatic organic compound with the formula C₆H₅CN.
2-Aminobenzonitrile: Another derivative of benzonitrile, used in the synthesis of dyes and pharmaceuticals.
Uniqueness
2-Chlorobenzonitrile oxide is unique due to its specific reactivity and the presence of the chlorine atom, which allows for selective substitution reactions. This makes it a valuable intermediate in the synthesis of a wide range of chemicals .
Propiedades
Número CAS |
49660-38-0 |
|---|---|
Fórmula molecular |
C7H4ClNO |
Peso molecular |
153.56 g/mol |
Nombre IUPAC |
2-chlorobenzonitrile oxide |
InChI |
InChI=1S/C7H4ClNO/c8-7-4-2-1-3-6(7)5-9-10/h1-4H |
Clave InChI |
HIPCWHZXBUDQJH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#[N+][O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


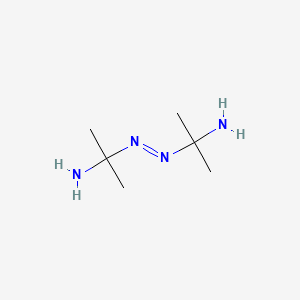
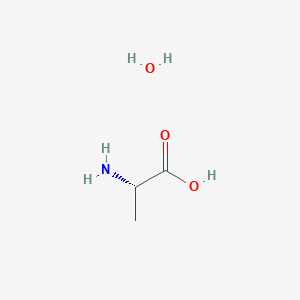
![1-[(3S,4R)-3-Ethenyl-4-methylpyrrolidin-1-yl]ethan-1-one](/img/structure/B14659885.png)
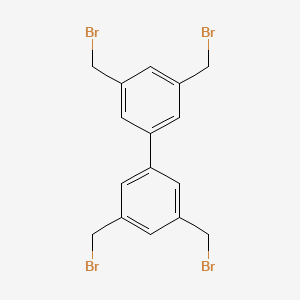
![1H-Pyrrolo[1,2,3-DE]quinoxaline](/img/structure/B14659897.png)
